molecular formula C13H16ClF2NO2 B8123347 Cyclopentyl-(2,2-difluoro-benzo[1,3]dioxol-4-ylmethyl)-amine hydrochloride

Cyclopentyl-(2,2-difluoro-benzo[1,3]dioxol-4-ylmethyl)-amine hydrochloride

Cat. No.: B8123347
M. Wt: 291.72 g/mol
InChI Key: JHNCLJNNXXHZIG-UHFFFAOYSA-N
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Description

Cyclopentyl-(2,2-difluoro-benzo[1,3]dioxol-4-ylmethyl)-amine hydrochloride is a structurally complex amine derivative featuring a benzo[1,3]dioxole core substituted with two fluorine atoms at the 2-position and a cyclopentylamine moiety linked via a methyl group at the 4-position. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical or agrochemical applications. The difluoro substitution likely improves resistance to oxidative degradation compared to non-fluorinated analogs, while the cyclopentyl group may modulate lipophilicity and steric interactions in biological systems.

Properties

IUPAC Name

N-[(2,2-difluoro-1,3-benzodioxol-4-yl)methyl]cyclopentanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F2NO2.ClH/c14-13(15)17-11-7-3-4-9(12(11)18-13)8-16-10-5-1-2-6-10;/h3-4,7,10,16H,1-2,5-6,8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHNCLJNNXXHZIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NCC2=C3C(=CC=C2)OC(O3)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclopentyl-(2,2-difluoro-benzo[1,3]dioxol-4-ylmethyl)-amine hydrochloride typically involves multiple steps:

    Formation of the 2,2-difluorobenzo[1,3]dioxole core: This can be achieved through the reaction of appropriate precursors under fluorination conditions.

    Attachment of the cyclopentyl group:

    Introduction of the methylamine group: The final step involves the attachment of the methylamine group, which can be achieved through reductive amination or other suitable methods.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of corresponding oxides or imines.

    Reduction: Reduction reactions can target the dioxole ring or the amine group, potentially leading to ring-opening or amine reduction products.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorine atoms on the dioxole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under appropriate conditions.

Major Products:

    Oxidation: Formation of oxides or imines.

    Reduction: Formation of reduced amine or ring-opened products.

    Substitution: Formation of substituted dioxole derivatives.

Scientific Research Applications

Cyclopentyl-(2,2-difluoro-benzo[1,3]dioxol-4-ylmethyl)-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of Cyclopentyl-(2,2-difluoro-benzo[1,3]dioxol-4-ylmethyl)-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity through competitive inhibition or allosteric modulation. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural uniqueness lies in its combination of a fluorinated benzo[1,3]dioxole ring and a cyclopentylamine group. Below is a comparative analysis with related compounds from the provided evidence and analogous structures:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Functional Implications
Cyclopentyl-(2,2-difluoro-benzo[1,3]dioxol-4-ylmethyl)-amine HCl Benzo[1,3]dioxole 2,2-difluoro; cyclopentylamine-CH2- Enhanced metabolic stability; moderate lipophilicity
1-Phenyl-cyclopentanecarbonyl chloride Cyclopentane Phenyl; carbonyl chloride Reactive acylating agent; potential peptide coupling
N,N-Dimethyl-N'-(5-trifluoromethyl-pyridin-2-yl)-ethane-1,2-diamine HCl Pyridine Trifluoromethyl; diamine chain High polarity; potential kinase inhibition
Cyclopentyl-(4,6-dichloro-[1,3,5]triazin-2-yl)-amine Triazine Dichloro; cyclopentylamine Electrophilic triazine core; agrochemical applications

Key Observations

Fluorination vs. Fluorine’s smaller atomic radius also minimizes steric hindrance relative to chlorine.

Amine Functionality :

  • The cyclopentylamine group in the target compound contrasts with the dimethyl-diamine chain in the pyridine-based analog . Cyclopentyl substituents typically increase steric bulk, which may enhance binding selectivity in enzyme pockets compared to linear alkylamines.

This diversity influences target engagement—e.g., benzo[1,3]dioxole derivatives often interact with neurotransmitter transporters, while triazines are common in herbicides.

Solubility and Salt Forms :

  • The hydrochloride salt of the target compound improves aqueous solubility relative to neutral analogs like 1-phenyl-cyclopentanecarbonyl chloride , which is more suited for organic synthesis.

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